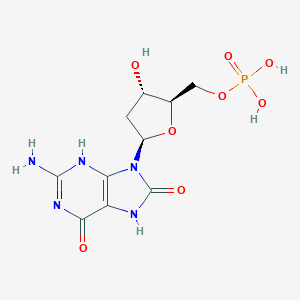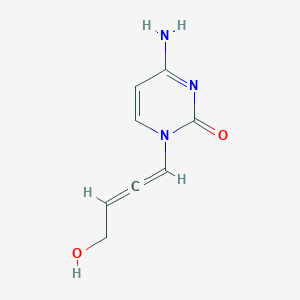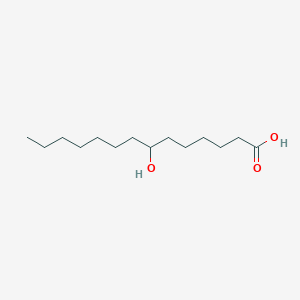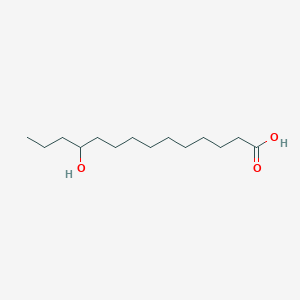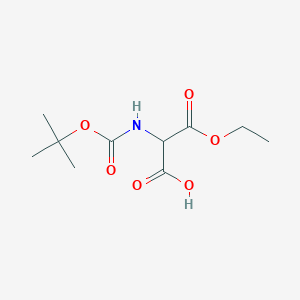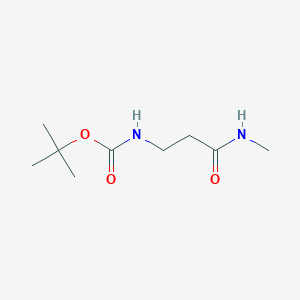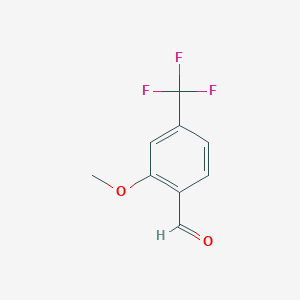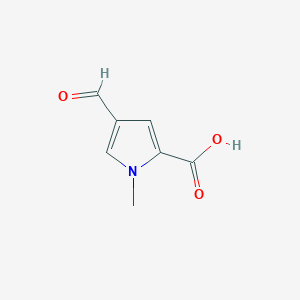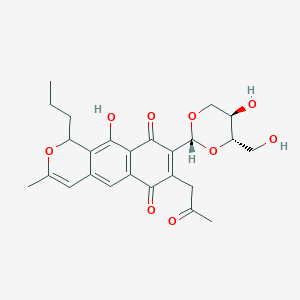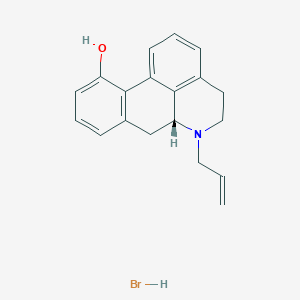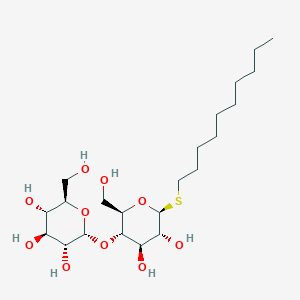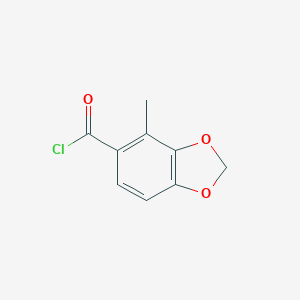
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It is also known as safrole-5-carbonyl chloride and is derived from safrole, a natural organic compound found in various plants. This compound has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules.
Mechanism Of Action
The mechanism of action of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical And Physiological Effects
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess antimicrobial and antifungal activities.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride in lab experiments include its high purity and availability, as well as its ability to exhibit various pharmacological activities. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Future Directions
The future directions for research on 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride include the development of new drugs and other bioactive molecules based on its structure and pharmacological activities. It also includes the investigation of its mechanism of action and the identification of its molecular targets. In addition, further studies are needed to determine its potential toxicity and safety for human use.
In conclusion, 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules. Its pharmacological activities include anti-inflammatory, analgesic, antitumor, antimicrobial, and antifungal properties. Further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride involves the reaction of safrole with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been extensively studied for its potential applications in the development of new drugs and other bioactive molecules. It is known to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been shown to possess antimicrobial and antifungal activities.
properties
CAS RN |
144934-70-3 |
|---|---|
Product Name |
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride |
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.6 g/mol |
IUPAC Name |
4-methyl-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3 |
InChI Key |
RFYQKKNEZLJADK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
synonyms |
1,3-Benzodioxole-5-carbonylchloride,4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



